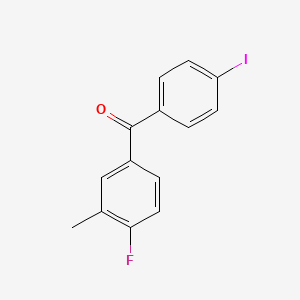

4'-Fluoro-4-iodo-3'-methylbenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

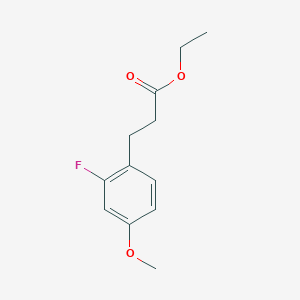

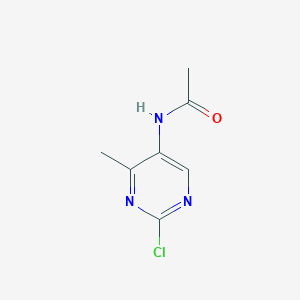

4’-Fluoro-4-iodo-3’-methylbenzophenone is a chemical compound with the molecular formula C14H10FIO . It has a molecular weight of 340.14 . The IUPAC name for this compound is (4-fluoro-3-methylphenyl)(4-iodophenyl)methanone .

Molecular Structure Analysis

The molecular structure of 4’-Fluoro-4-iodo-3’-methylbenzophenone consists of a central carbonyl group (C=O) flanked by a 4-fluoro-3-methylphenyl group and a 4-iodophenyl group . The presence of the electronegative fluorine and iodine atoms on the phenyl rings can significantly influence the electronic properties of the molecule.Wissenschaftliche Forschungsanwendungen

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used as a reagent in organic chemistry .

Methods of Application

The specific methods of application can vary depending on the reaction being performed. Unfortunately, the exact procedures and technical details are not provided in the source .

Results or Outcomes

The outcomes of the reactions involving this compound can vary greatly depending on the specific reaction conditions and the other reactants involved .

Use in the Synthesis of 4-Fluoro-4-Methyl-4H-Pyrazoles

Summary of the Application

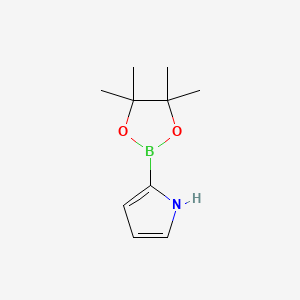

This compound is used in the synthesis of 4-fluoro-4-methyl-4H-pyrazoles, which are emerging scaffolds for “click” chemistry .

Methods of Application

Synthesis is accomplished by reacting a 1H-pyrazole with two equivalents of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®), which is a highly reactive electrophilic fluorinating agent .

Results or Outcomes

The resulting 4-fluoro-4-methyl-4H-pyrazoles have been found to react rapidly as Diels–Alder dienes in the absence of an acid .

Use in Vibrational Spectroscopic Studies

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used in vibrational spectroscopic studies .

Methods of Application

The specific methods of application involve using DFT/B3LYP with a 6-31+G level to conduct spectroscopic investigations .

Results or Outcomes

The outcomes of these studies include the description of the optimum molecular geometry, FT-IR, FT-Raman, and UV-Vis spectra, vibrational frequency bands, and assignment of suitable vibrational modes of 4-fluoro-3-methyl benzophenone .

Use in the Synthesis of Other Chemical Compounds

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used as a reagent in the synthesis of other chemical compounds .

Methods of Application

The specific methods of application can vary depending on the reaction being performed. Unfortunately, the exact procedures and technical details are not provided in the source .

Results or Outcomes

The outcomes of the reactions involving this compound can vary greatly depending on the specific reaction conditions and the other reactants involved .

Use in Molecular Docking Investigations

Summary of the Application

This compound is used in molecular docking investigations .

Methods of Application

In the molecular docking investigation, the 4-Fluoro-3-methyl-benzophenone molecule was docked with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2 .

Results or Outcomes

Due to their hormone-like properties, the phospholipid molecules known as prostaglandins (PGs) play a crucial part in the body’s pain and inflammatory responses .

Use in Pharmaceutical Research

Summary of the Application

4’-Fluoro-4-iodo-3’-methylbenzophenone is used in pharmaceutical research .

Methods of Application

In the molecular docking investigation, the 4-Fluoro-3-methyl-benzophenone molecule was docked with Prostaglandin H2 Synthase-1 and Prostaglandin H2 Synthase-2 .

Results or Outcomes

Due to their hormone-like properties, the phospholipid molecules known as prostaglandins (PGs) play a crucial part in the body’s pain and inflammatory responses . These compounds are composed of fatty acids, which are prevalent in cell membranes .

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-fluoro-3-methylphenyl)-(4-iodophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FIO/c1-9-8-11(4-7-13(9)15)14(17)10-2-5-12(16)6-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBMINJBTJMYBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)I)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FIO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Fluoro-4-iodo-3'-methylbenzophenone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-one](/img/structure/B1359268.png)